molecular formula C22H22F2N2O4 B6349849 8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-64-6

8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349849
CAS No.: 1326811-64-6
M. Wt: 416.4 g/mol
InChI Key: IRYFRGVVMHYFEI-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 8-Benzyl-2,8-diazaspiro[4.5]decane , which is a chemical compound with the molecular formula C15H22N2 . Another related compound is 4-Acetyl-8-benzyl-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, a related compound, 1-Thia-4,8-Diazaspiro[4.5]Decan-3-One derivatives, were synthesized via one-pot three-component condensation .


Molecular Structure Analysis

The molecular structure of the related compound 8-Benzyl-2,8-diazaspiro[4.5]decane is given by the SMILES string N1(CCC2(CNCC2)CC1)CC3=CC=CC=C3 .


Physical and Chemical Properties Analysis

The related compound 8-Benzyl-2,8-diazaspiro[4.5]decane has a molecular weight of 230.35 . Another related compound, 4-Acetyl-8-benzyl-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, has a molecular weight of 370.9 and a boiling point of 251-253 .

Mechanism of Action

While the mechanism of action for the requested compound was not found, a related compound, 1-Thia-4,8-Diazaspiro[4.5]Decan-3-One derivatives, was investigated for its anti-ulcer activity .

Safety and Hazards

The related compound 8-Benzyl-2,8-diazaspiro[4.5]decane has a hazard classification of Acute Tox. 4 Oral .

Future Directions

The synthesis and investigation of new anti-ulcer agents based on 1-Thia-4,8-Diazaspiro[4.5]Decan-3-One derivatives suggest a promising direction for future research .

Properties

IUPAC Name

8-benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O4/c23-16-6-7-18(24)17(12-16)20(27)26-19(21(28)29)14-30-22(26)8-10-25(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYFRGVVMHYFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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